2-硝基吡啶-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

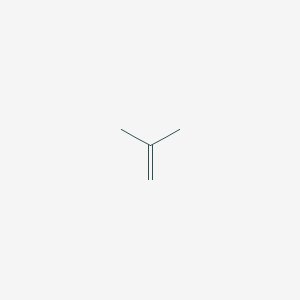

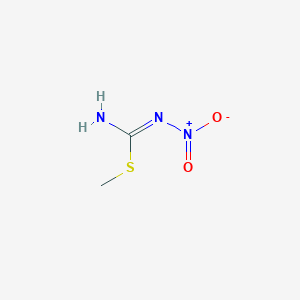

2-Nitropyridine-4-carboxylic Acid is a unique chemical with the empirical formula C6H4N2O4 . It has a molecular weight of 168.11 . It is provided to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent, which gives the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .Molecular Structure Analysis

The molecular structure of 2-Nitropyridine-4-carboxylic Acid is represented by the SMILES string [O-]N+=O)=C1)=O .Chemical Reactions Analysis

The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized .Physical And Chemical Properties Analysis

2-Nitropyridine-4-carboxylic Acid is a light yellow solid . It has a predicted boiling point of 510.2±35.0 °C and a predicted density of 1.570±0.06 g/cm3 . It is recommended to store it under inert gas (nitrogen or Argon) at 2-8°C .科学研究应用

Organic Synthesis

Carboxylic acids, such as 2-nitropyridine-4-carboxylic Acid, play a key role in organic synthesis . They are versatile organic compounds that can participate in various organic reactions, such as substitution, elimination, and oxidation . Their highly polar chemical structure makes them active in these reactions .

Nanotechnology

In the field of nanotechnology, carboxylic acids have been used for surface modification of nanostructures . For instance, they have been used to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . This application is crucial in the production of polymer nanomaterials .

Polymers

Carboxylic acids are also used in the area of polymers . They have applications as monomers, additives, and catalysts . The carboxylic group in 2-nitropyridine-4-carboxylic Acid can interact with other compounds to form polymers .

Catalysts in Chemical Reactions

Pyridine-4-carboxylic acid, a similar compound to 2-nitropyridine-4-carboxylic Acid, has been used as a catalyst in the synthesis of pyrano[3,2-b]pyranone derivatives . It’s plausible that 2-nitropyridine-4-carboxylic Acid could have similar applications.

Magnetic Nanoparticles

Pyridine-4-carboxylic acid has been used to functionalize Fe3O4 nanoparticles . These functionalized nanoparticles can be used as a magnetic catalyst for various chemical reactions . Given the structural similarity, 2-nitropyridine-4-carboxylic Acid could potentially be used in a similar way.

Environmental Applications

Given the environmentally friendly nature of multi-component reactions (MCRs) where carboxylic acids like 2-nitropyridine-4-carboxylic Acid can be used, it’s possible that this compound could have applications in green chemistry . MCRs can reduce the number of steps in a reaction, leading to lower energy consumption and less waste production .

安全和危害

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

作用机制

Target of Action

It’s known that nitropyridines can interact with various biological targets, including enzymes and receptors . The specific targets for this compound may depend on its chemical structure and the biological context in which it is used.

Mode of Action

Nitropyridines, in general, are known to participate in various chemical reactions, such as Suzuki–Miyaura cross-coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . The compound’s interaction with its targets and the resulting changes would depend on the specific biological context.

Biochemical Pathways

Nitropyridines are known to be involved in various chemical reactions and could potentially affect multiple biochemical pathways .

属性

IUPAC Name |

2-nitropyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O4/c9-6(10)4-1-2-7-5(3-4)8(11)12/h1-3H,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXERXZLYZFAKBX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376498 |

Source

|

| Record name | 2-nitropyridine-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-nitropyridine-4-carboxylic Acid | |

CAS RN |

33225-74-0 |

Source

|

| Record name | 2-Nitro-4-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33225-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-nitropyridine-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-6-[1-hydroxy-6-methoxy-4-(2-methoxyethoxymethoxy)-7-methyl-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid](/img/structure/B52881.png)